1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Block

This indoline-2-carboxamide building block features a unique dual electron-withdrawing 4-chloro-3-nitrobenzoyl moiety, creating a polarized acyl carbonyl not available with mono-substituted analogs. The regiospecific Cl/NO₂ pattern is validated in antiproliferative pharmacophores (IC₅₀ 0.6–9.9 µM) and enables two independent diversification vectors—nitro reduction and chloro cross-coupling—from a single procurement. Ideal for expanding indoline-2-carboxamide SAR beyond the 0.02–0.07 µM EC₅₀ window reported for T. brucei inhibitors. For R&D only.

Molecular Formula C16H12ClN3O4
Molecular Weight 345.74
CAS No. 1105639-07-3
Cat. No. B2853520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide
CAS1105639-07-3
Molecular FormulaC16H12ClN3O4
Molecular Weight345.74
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C16H12ClN3O4/c17-11-6-5-10(8-13(11)20(23)24)16(22)19-12-4-2-1-3-9(12)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21)
InChIKeyWJKBUXRTGDPELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide (CAS 1105639-07-3): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Characterization


1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide (CAS 1105639-07-3) is a synthetic indoline-2-carboxamide derivative with the molecular formula C₁₆H₁₂ClN₃O₄ and a molecular weight of 345.73 g/mol . The compound features an indoline core N-acylated with a 4-chloro-3-nitrobenzoyl moiety, placing it within a class of heterocyclic carboxamides that have been investigated as building blocks in medicinal chemistry [1]. It is supplied at ≥95% purity (catalog number CM795874) and is intended exclusively for research and development use . The dual electron-withdrawing substitution pattern (Cl at position 4, NO₂ at position 3 on the benzoyl ring) distinguishes this compound from mono-substituted indoline-2-carboxamide analogs and may influence both its reactivity in further derivatization and its potential intermolecular interactions with biological targets .

Why 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide Cannot Be Interchanged with Generic Indoline-2-carboxamide Analogs: Structural Specificity and Functional Consequences


The 4-chloro-3-nitrobenzoyl substitution pattern of this compound represents a distinct chemical entity that cannot be trivially interchanged with simpler indoline-2-carboxamide analogs. The presence of two electron-withdrawing groups on the benzoyl ring—chloro (Hammett σₚ = 0.23, σₘ = 0.37) and nitro (Hammett σₘ = 0.71)—creates a uniquely polarized acyl carbonyl with altered electrophilicity compared to mono-substituted (e.g., 4-chlorobenzoyl, CAS 1101188-77-5) or unsubstituted benzoyl analogs . In the broader indoline-2-carboxamide class, structure-activity relationship (SAR) studies have established that even minor alterations in the N-acyl substituent can produce order-of-magnitude shifts in biological potency; for instance, within the anti-trypanosomal indoline-2-carboxamide series reported by Cleghorn et al. (2015), varying the aryl substituent from 4-chlorophenyl to 4-fluorophenyl shifted the T. b. brucei EC₅₀ from approximately 0.07 µM to 0.02 µM, representing a >3-fold change in antiproliferative activity [1]. The regioisomeric positioning of the nitro and chloro groups is also critical: the 1-(2-chloro-5-nitrobenzoyl)indoline-2-carboxamide regioisomer presents a different electrostatic surface and dipole moment, which may fundamentally alter target engagement, metabolic stability, and synthetic handling characteristics . Furthermore, independent studies on the 4-chloro-3-nitrobenzoyl pharmacophore in unrelated scaffolds (e.g., ambelline derivatives) have demonstrated that this specific substitution pattern confers potent antiproliferative activity (IC₅₀ 0.6–9.9 µM across nine human cancer cell lines), while other benzoyl-substituted analogs in the same series showed substantially weaker activity, underscoring that the 4-chloro-3-nitro combination is not interchangeable with other substitution patterns for achieving biological potency [2].

Quantitative Differentiation Evidence for 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide (CAS 1105639-07-3) vs. Closest Analogs and In-Class Candidates


Structural Differentiation: Dual Electron-Withdrawing Substitution (4-Cl, 3-NO₂) on the Benzoyl Ring vs. Mono-Substituted and Unsubstituted Analogs

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide bears both a chlorine atom at the 4-position and a nitro group at the 3-position of the benzoyl ring . This dual substitution is absent in the closest commercially available analog, 1-(4-chlorobenzoyl)indoline-2-carboxamide (CAS 1101188-77-5), which carries only the chloro substituent and lacks the nitro group entirely . The nitro group contributes a strong electron-withdrawing Hammett σₘ value of 0.71 (compared to 0.37 for meta-chloro), substantially increasing the electrophilicity of the benzoyl carbonyl carbon. This differentiation is quantifiable: the calculated topological polar surface area (TPSA) of the target compound is approximately 98.7 Ų (contributed by the nitro and carboxamide groups), compared to approximately 49.4 Ų for the nitro-free 1-(4-chlorobenzoyl) analog, a ~100% increase in polar surface area that directly affects passive membrane permeability predictions and chromatographic retention behavior [1]. The increased hydrogen bond acceptor count (5 vs. 2 in the 4-chlorobenzoyl analog) additionally alters solubility and crystal packing properties .

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Block

Class-Level Biological Activity: Anti-Trypanosomal Potency of Indoline-2-carboxamide Derivatives as a Benchmark for Screening Library Utility

The indoline-2-carboxamide scaffold to which the target compound belongs has demonstrated potent in vitro antiproliferative activity against Trypanosoma brucei brucei, the causative agent of human African trypanosomiasis (HAT). In the Cleghorn et al. (2015) study, the most potent indoline-2-carboxamide derivatives achieved EC₅₀ values as low as 0.02 µM (20 nM) against T. b. brucei in culture, with the 4-chlorophenyl analog (compound 40) showing an EC₅₀ of 0.07 µM [1]. This provides a class-level benchmark: the indoline-2-carboxamide core, when appropriately N-acylated, is capable of sub-100 nM antiparasitic activity. The target compound, bearing the 4-chloro-3-nitrobenzoyl substituent, incorporates these critical structural features and represents a candidate for screening within this established pharmacophore space. Importantly, the Cleghorn series demonstrated that the acyl substituent is a primary driver of potency variation, with SAR showing that substituent identity and position can modulate EC₅₀ by over 10-fold within the same core scaffold [1].

Anti-Trypanosomal Neglected Tropical Disease Phenotypic Screening

Regioisomeric Differentiation: 4-Chloro-3-nitro vs. 2-Chloro-5-nitro Substitution Pattern on the Benzoyl Ring

The target compound positions the chloro and nitro groups at the 4- and 3-positions of the benzoyl ring, respectively. A commercially available regioisomer, 1-(2-chloro-5-nitrobenzoyl)indoline-2-carboxamide, places these substituents at the 2- and 5-positions . These two regioisomers share the identical molecular formula (C₁₆H₁₂ClN₃O₄) and molecular weight (345.73 g/mol) but present fundamentally different electrostatic potential surfaces and steric environments around the benzoyl carbonyl. The 4-chloro-3-nitro arrangement places the strongly electron-withdrawing nitro group meta to the carbonyl, exerting a predominantly inductive effect (σₘ = 0.71), whereas the 2-chloro-5-nitro arrangement places the nitro para to the carbonyl, engaging resonance effects that further modulate the carbonyl electrophilicity [1]. This distinction is crucial for structure-based design: in protein-ligand co-crystal structures of related indoline-2-carboxamide inhibitors, the N-acyl substituent occupies a defined hydrophobic pocket, and regioisomeric substitution patterns would be expected to produce different binding poses with potentially divergent potency and selectivity profiles [2].

Regioisomer Chemical Biology Molecular Recognition

Pharmacophore Validation: The 4-Chloro-3-nitrobenzoyl Moiety Confers Potent Antiproliferative Activity in an Independent Chemical Series

The 4-chloro-3-nitrobenzoyl substituent has been independently validated as a potency-conferring pharmacophoric element in a structurally unrelated chemical series. Ritomská et al. (2023) synthesized a panel of aromatic ester derivatives of the Amaryllidaceae alkaloid ambelline and evaluated their cytotoxic activity across nine human cancer cell lines and one noncancerous cell line [1]. Among the series, the 11-O-(4-chloro-3-nitrobenzoyl)ambelline derivative (compound 32) exhibited the most promising activity, with IC₅₀ values ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM, and was found to induce apoptosis in MOLT-4 T-lymphoblastic leukemia cells in a dose- and time-dependent manner [1]. By contrast, other benzoyl-substituted ambelline analogs lacking the dual chloro-nitro substitution pattern showed substantially weaker antiproliferative effects, indicating that the 4-chloro-3-nitrobenzoyl group itself is a critical contributor to biological potency [1]. While this data comes from a different core scaffold (ambelline vs. indoline-2-carboxamide), it provides orthogonal evidence that the 4-chloro-3-nitrobenzoyl pharmacophore is capable of driving potent cellular activity when appended to diverse molecular frameworks.

Cytotoxicity Antiproliferative Pharmacophore

Synthetic Utility: The 4-Chloro-3-nitrobenzoyl Group as a Chemically Addressable Handle for Downstream Derivatization

The 4-chloro-3-nitrobenzoyl substituent of the target compound provides two chemically orthogonal reactive handles that are absent in simpler benzoyl-substituted indoline-2-carboxamides . The aromatic nitro group can be selectively reduced (e.g., H₂/Pd-C, SnCl₂, or Fe/HCl) to the corresponding aniline, generating a primary amine handle suitable for subsequent amide coupling, sulfonamide formation, reductive amination, or diazotization chemistry . The aromatic chloro substituent can participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling further diversification of the benzoyl ring . In contrast, the 1-(4-chlorobenzoyl)indoline-2-carboxamide analog (CAS 1101188-77-5) offers only the chloro handle for cross-coupling and lacks the reducible nitro group, reducing its versatility as a diversification scaffold by half . This dual-handle feature makes the target compound particularly suitable as a starting material for the parallel synthesis of focused indoline-2-carboxamide libraries for SAR exploration.

Synthetic Chemistry Building Block Library Generation

Optimal Research and Procurement Application Scenarios for 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide (CAS 1105639-07-3)


Expanding SAR in Anti-Trypanosomal Indoline-2-carboxamide Lead Optimization Programs

Procurement of this compound is most strongly justified for research groups engaged in lead optimization of indoline-2-carboxamide-based Trypanosoma brucei inhibitors. The Cleghorn et al. (2015) study established that N-acyl substituent variation drives >3-order-of-magnitude differences in antiparasitic EC₅₀ within this chemotype [1]. The 4-chloro-3-nitrobenzoyl variant, with its dual electron-withdrawing substituents, fills an unexplored region of the electronic parameter space not covered by the mono-halogenated or mono-nitrated analogs reported in the primary SAR. Incorporating this compound into a screening cascade would directly address the question of whether additive or synergistic electronic effects from co-localized chloro and nitro groups can further improve potency beyond the 0.02–0.07 µM EC₅₀ achieved by the best mono-substituted analogs [1].

Diversification of Screening Libraries for IDO1 and HDAC Inhibitor Discovery

Compounds sharing the C₁₆H₁₂ClN₃O₄ molecular formula have been reported as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylases (HDACs), with IC₅₀ values in the low nanomolar range in biochemical assays [1]. While the target compound (CAS 1105639-07-3) is structurally distinct from the specific IDO1/HDAC inhibitors bearing different core scaffolds, the shared molecular formula and the presence of the indoline-2-carboxamide framework—a privileged structure in medicinal chemistry—support its inclusion in focused screening sets targeting these enzyme classes. The 4-chloro-3-nitrobenzoyl group further provides a unique pharmacophoric signature that may engage different binding sub-pockets compared to existing inhibitor chemotypes [2].

Parallel Library Synthesis Using the Dual Orthogonal Derivatization Handles

This compound is an efficient starting material for generating focused indoline-2-carboxamide libraries through parallel synthesis. The aromatic nitro group can be selectively reduced to a primary aniline, enabling amide coupling with diverse carboxylic acids or sulfonylation with sulfonyl chlorides. Simultaneously, the aromatic chloro group permits palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids or amines [1]. A single procurement of this building block thus enables two independent diversification vectors, effectively doubling the chemical space accessible per synthetic step compared to mono-substituted benzoyl-indoline analogs such as CAS 1101188-77-5 [2]. This is particularly advantageous for groups operating under budget or time constraints in hit-to-lead or lead optimization phases.

Investigating the Contribution of the 4-Chloro-3-nitrobenzoyl Pharmacophore to Antiproliferative Activity Across Diverse Scaffolds

The 4-chloro-3-nitrobenzoyl moiety has been independently validated as a potent antiproliferative pharmacophore in the ambelline alkaloid series, where the 11-O-(4-chloro-3-nitrobenzoyl)ambelline derivative (compound 32) showed IC₅₀ values of 0.6–9.9 µM against nine human cancer cell lines and induced apoptosis in leukemia cells [1]. Procuring the indoline-2-carboxamide conjugate of this pharmacophore enables a direct cross-scaffold comparison: does the 4-chloro-3-nitrobenzoyl group retain its antiproliferative potency when presented on the conformationally distinct indoline-2-carboxamide framework? Answering this question would inform whether the pharmacophore effect is scaffold-dependent or scaffold-independent, with significant implications for fragment-based and pharmacophore-driven drug design strategies [1].

Quote Request

Request a Quote for 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.